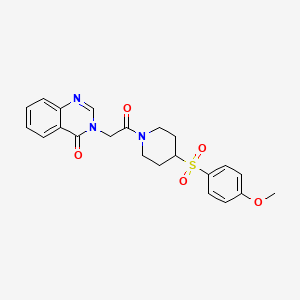

3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Description

This compound is a quinazolin-4(3H)-one derivative featuring a 4-methoxyphenylsulfonyl-substituted piperidine moiety linked via a 2-oxoethyl chain. Its structure combines a quinazolinone core, known for diverse biological activities, with a sulfonamide-containing piperidine group, which may enhance target binding or pharmacokinetic properties. The electron-donating 4-methoxy group on the phenyl ring and the sulfonyl-piperidine substituent likely influence its physicochemical and pharmacological behavior .

Properties

IUPAC Name |

3-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-30-16-6-8-17(9-7-16)31(28,29)18-10-12-24(13-11-18)21(26)14-25-15-23-20-5-3-2-4-19(20)22(25)27/h2-9,15,18H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHVQSAZNCQHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one, a compound with significant potential in medicinal chemistry, belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : Quinazolinone ring

- Substituents :

- Piperidine with a sulfonyl group

- 4-Methoxyphenyl group

- Oxoethyl side chain

This unique arrangement contributes to its biological activity, particularly in targeting specific receptors and pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Anticancer Activity :

- Antibacterial and Antifungal Properties :

- Neuroprotective Effects :

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| PC3 | 10 | Cytotoxicity |

| MCF7 | 10 | Cytotoxicity |

| HT29 | 12 | Cytotoxicity |

These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner, showcasing its potential as an anticancer agent .

In Vivo Studies

In vivo studies have demonstrated promising results in animal models. The compound was administered at varying dosages to evaluate its therapeutic index and side effects. Notably:

- Efficacy : Significant tumor reduction was observed in xenograft models.

- Safety Profile : No severe adverse effects were reported at therapeutic doses.

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study on Prostate Cancer :

- A study using the PC3 cell line showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

-

Neuroprotective Study :

- In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its role as a neuroprotective agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Quinazolinone Core

- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) on benzylthio substituents (e.g., compounds 6–11 in ) exhibit reduced carbonic anhydrase (CA) inhibition (KI: 19.3–93.6 nM for hCA IX) compared to alkylthio analogs (KI: 7.1–12.6 nM). The target compound’s 4-methoxyphenyl group, an electron-donating substituent, may favor interactions in hydrophobic binding pockets, as seen in antihypertensive quinazolinones (e.g., compound 24 in ) .

Piperidine/Sulfonamide Modifications

- Sulfonyl vs. Thioether Linkages :

- The sulfonyl group in the target compound contrasts with thioether-linked analogs (e.g., 3-allyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one, KI: 367.2 [M+H+], ). Sulfonyl groups typically improve metabolic stability and hydrogen-bonding capacity, as demonstrated by 4-(4-methoxyphenyl)piperidin-1-yl derivatives in kinase inhibitors () .

- Piperidine substitutions: Compounds like 3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one () show that fluorophenyl groups on piperazine/piperidine enhance selectivity for adrenergic receptors, suggesting the target’s 4-methoxyphenylsulfonyl group may similarly fine-tune target affinity .

Comparative Data Table

Research Findings and Implications

- SAR Insights : The 4-methoxyphenyl group enhances lipophilicity and receptor binding in multiple contexts (e.g., CA inhibition, antihypertensive activity). Its combination with a sulfonyl-piperidine moiety may synergize target engagement and pharmacokinetics .

- Contradictory Evidence : While electron-withdrawing groups improve CA inhibition in benzylthio derivatives (), electron-donating groups (e.g., 4-OCH₃) are favored in adrenergic blockers (), underscoring target-specific SAR .

Q & A

Q. What synthetic strategies are employed to prepare this compound and its analogs?

The synthesis typically involves multi-step condensation reactions. For example, piperidine derivatives are condensed with quinazolinone precursors in basic media to introduce the sulfonyl and oxoethyl groups . Retrosynthetic analysis suggests using substituted primary amines, anthranilic acid, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to build the quinazolin-4-one core . Key intermediates, such as 4-((4-methoxyphenyl)sulfonyl)piperidine, are synthesized via nucleophilic substitution or hydrogenation reactions .

Q. How is structural characterization performed for this compound?

Characterization relies on NMR (¹H/¹³C) to confirm substituent positions and stereochemistry. X-ray crystallography is used to resolve complex regiochemistry, as demonstrated in analogs like (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one . Mass spectrometry and IR spectroscopy validate molecular weight and functional groups (e.g., sulfonyl, carbonyl) .

Q. What preliminary biological screening models are relevant?

Initial screening includes kinase inhibition assays (e.g., Chk1 kinase) to assess antiallosteric activity and in vitro anti-inflammatory models (e.g., COX-2 inhibition) using murine macrophages . Cytotoxicity is evaluated via MTT assays on cancer cell lines to identify therapeutic windows .

Advanced Research Questions

Q. How can antiallosteric Chk1 kinase activity be optimized?

Structure-activity relationship (SAR) studies suggest modifying the piperidine sulfonyl group to enhance binding affinity. For instance, replacing the 4-methoxyphenyl group with fluorophenyl or diphenylmethylene substituents improves selectivity, as seen in analogs like R59949 . Adjusting the quinazolinone 2-oxoethyl chain length may reduce off-target effects .

Q. How to resolve contradictions between anti-inflammatory and kinase inhibition data?

Orthogonal assays (e.g., ELISA for cytokine profiling vs. kinase activity assays) can decouple mechanisms. Molecular docking studies, such as those on 2-pyridyl quinazolin-4-one derivatives, identify overlapping binding pockets in COX-2 and Chk1, guiding selective modifications . Dose-response curves and isoform-specific inhibitors further clarify target engagement .

Q. What computational methods aid in target identification and binding mode analysis?

Molecular dynamics simulations and density functional theory (DFT) predict electronic interactions between the sulfonyl group and kinase ATP-binding pockets. Docking studies using AutoDock Vina or Schrödinger Suite validate hypothesized binding poses, as shown in anti-inflammatory quinazolinone derivatives . Pharmacophore modeling prioritizes analogs with optimal steric and electronic profiles .

Q. What safety protocols are critical for handling this compound?

Safety data sheets (SDS) recommend using PPE (gloves, goggles) due to potential respiratory and dermal irritation . In case of inhalation, move to fresh air and administer artificial respiration if needed. Spills should be contained with inert absorbents, and waste disposed via certified hazardous waste channels .

Q. How to design SAR studies for piperidine-linked quinazolinones?

Systematic variation of the piperidine substituents (e.g., sulfonyl vs. carbonyl groups) and quinazolinone 3-position (e.g., phenyl vs. methyl) is conducted. Biological testing across multiple assays (e.g., kinase inhibition, cytotoxicity) identifies critical pharmacophores. For example, piperazinylsulfonyl derivatives show enhanced solubility but reduced potency compared to piperidinyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.